5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine: is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-acetylphenylamine and 2,4-dihydroxypyrimidine.
Condensation Reaction: The 3-acetylphenylamine undergoes a condensation reaction with 2,4-dihydroxypyrimidine in the presence of a suitable catalyst, such as an acid or base, to form the desired compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Synthesis: Automated systems can be employed to optimize reaction conditions and monitor the synthesis process in real-time.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 5-(3-acetylphenyl)-(2,4)-diketopyrimidine.
Reduction: Formation of 5-(3-hydroxyphenyl)-(2,4)-dihydroxypyrimidine.
Substitution: Formation of 5-(3-acetylphenyl)-(2,4)-dihalopyrimidine.
Scientific Research Applications
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyphenyl)-(2,4)-dihydroxypyrimidine: Similar structure but with a hydroxyl group instead of an acetyl group.
5-(3-Methylphenyl)-(2,4)-dihydroxypyrimidine: Similar structure but with a methyl group instead of an acetyl group.
5-(3-Acetylphenyl)-(2,4)-diketopyrimidine: Similar structure but with additional ketone groups.
Uniqueness
The presence of both acetyl and hydroxyl groups in 5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine makes it unique compared to its analogs
Properties
IUPAC Name |
5-(3-acetylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7(15)8-3-2-4-9(5-8)10-6-13-12(17)14-11(10)16/h2-6H,1H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRRIHSDSDSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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